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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)phenol

Cat. No.: B1329497 Get Quote

A definitive guide to the structural confirmation of 2-Nitro-4-(trifluoromethyl)phenol using ¹H

and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative

analysis with structurally related compounds, detailed experimental protocols, and a logical

workflow for spectral interpretation.

The precise structural confirmation of synthetic compounds is a critical step in chemical

research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as

a primary analytical technique for the unambiguous determination of molecular structure. This

guide focuses on the comprehensive ¹H and ¹³C NMR analysis of 2-Nitro-4-
(trifluoromethyl)phenol, a substituted aromatic compound of interest in various chemical and

pharmaceutical applications. By comparing its spectral data with those of related analogues—

2-nitrophenol, 4-(trifluoromethyl)phenol, and 4-chloro-2-nitrophenol—we can definitively assign

the substitution pattern and understand the electronic effects of the nitro and trifluoromethyl

groups on the phenyl ring.

Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum of 2-Nitro-4-(trifluoromethyl)phenol in deuterated chloroform (CDCl₃)

is characterized by three distinct signals in the aromatic region and a broad singlet for the

phenolic proton. The substitution pattern and the electronic nature of the substituents

significantly influence the chemical shifts and coupling constants of the aromatic protons.
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Table 1: ¹H NMR Data Comparison

Compound Solvent
H-3 (ppm,
mult., J Hz)

H-5 (ppm,
mult., J Hz)

H-6 (ppm,
mult., J Hz)

OH (ppm,
mult.)

2-Nitro-4-

(trifluorometh

yl)phenol

CDCl₃
8.55 (d,

J=2.1)

7.85 (dd,

J=9.0, 2.1)

7.35 (d,

J=9.0)
10.8 (br s)

2-

Nitrophenol[1

]

CDCl₃ 8.10 (dd) 7.58 (dt) 7.15 (ddd) 10.58 (s)

4-

(Trifluorometh

yl)phenol

CDCl₃ 6.95 (d) 7.53 (d) 6.95 (d) 10.29 (s)

4-Chloro-2-

nitrophenol
CDCl₃

8.05 (d,

J=2.7)

7.55 (dd,

J=9.0, 2.7)

7.18 (d,

J=9.0)
-

Data for 4-(Trifluoromethyl)phenol and 4-Chloro-2-nitrophenol are compiled from publicly

available spectral databases.

The downfield shift of H-3 in 2-Nitro-4-(trifluoromethyl)phenol to 8.55 ppm is a direct

consequence of the strong electron-withdrawing effect of the adjacent nitro group. The ortho-

coupling constant between H-5 and H-6 (J=9.0 Hz) is typical for adjacent aromatic protons,

while the smaller meta-coupling between H-3 and H-5 (J=2.1 Hz) confirms their relative

positions.

Comparative Analysis of ¹³C NMR Data
The ¹³C NMR spectrum provides further confirmation of the substitution pattern and the

electronic environment of each carbon atom in the molecule. The presence of the

trifluoromethyl group introduces a characteristic quartet for the carbon it is attached to (C-4)

and the trifluoromethyl carbon itself, due to C-F coupling.

Table 2: ¹³C NMR Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.sigmaaldrich.com/SG/en/product/aldrich/238759
https://www.benchchem.com/product/b1329497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound

Solven
t

C-1
(ppm)

C-2
(ppm)

C-3
(ppm)

C-4
(ppm)

C-5
(ppm)

C-6
(ppm)

CF₃
(ppm,
q, J
Hz)

2-Nitro-

4-

(trifluor

omethyl

)phenol

CDCl₃ 155.1 132.9 126.3

125.9

(q,

J=3.8)

122.9 118.9

122.5

(q,

J=272)

2-

Nitroph

enol

CDCl₃ 155.1 133.8 125.8 119.8 136.9 120.5 -

4-

(Trifluor

omethyl

)phenol

CDCl₃ 159.1 115.9 127.3
124.6

(q)
127.3 115.9

124.3

(q,

J=272)

4-

Chloro-

2-

nitrophe

nol

CDCl₃ 154.5 133.9 126.0 129.5 128.8 121.2 -

Data for 2-Nitrophenol, 4-(Trifluoromethyl)phenol, and 4-Chloro-2-nitrophenol are compiled

from publicly available spectral databases.

The quartet observed for C-4 in 2-Nitro-4-(trifluoromethyl)phenol at 125.9 ppm with a small

coupling constant (J=3.8 Hz) is indicative of a three-bond coupling to the fluorine atoms of the

CF₃ group. The CF₃ carbon itself appears as a quartet at 122.5 ppm with a large one-bond C-F

coupling constant of 272 Hz.

Experimental Protocol
Sample Preparation: A sample of approximately 10-20 mg of 2-Nitro-4-
(trifluoromethyl)phenol was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing
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0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred

to a 5 mm NMR tube.

NMR Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm,

an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans

were accumulated.

¹³C NMR: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm,

an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024

scans were accumulated.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the TMS signal at 0.00 ppm.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of 2-Nitro-
4-(trifluoromethyl)phenol using the acquired NMR data.
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Spectral Analysis
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1H NMR Spectrum
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Workflow for Structural Confirmation.

Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, in conjunction with a comparative

study of structurally related compounds, provides unequivocal evidence for the structure of 2-
Nitro-4-(trifluoromethyl)phenol. The distinct chemical shifts, multiplicities, and coupling

constants observed are all consistent with the assigned substitution pattern and the known

electronic effects of the nitro and trifluoromethyl functional groups. This guide serves as a

valuable resource for researchers and professionals in the field, demonstrating a systematic

approach to structural elucidation using modern NMR techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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